ALDH3A1 Inhibition: 2-Methoxy-5-methylbenzaldehyde Exhibits 7.6-Fold Higher Potency than the Selective Inhibitor CB29
2-Methoxy-5-methylbenzaldehyde demonstrates an IC50 of 2.1 μM (2,100 nM) against human ALDH3A1-mediated benzaldehyde oxidation, determined via spectrophotometric assay with a 1-minute preincubation [1]. In contrast, the well-characterized selective ALDH3A1 inhibitor CB29 exhibits an IC50 of 16 μM (16,000 nM) under comparable assay conditions . This represents a 7.6-fold greater inhibitory potency for 2-methoxy-5-methylbenzaldehyde, establishing it as a more effective chemical tool for ALDH3A1 target engagement studies.
| Evidence Dimension | ALDH3A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.1 μM (2,100 nM) |
| Comparator Or Baseline | CB29 (selective ALDH3A1 inhibitor): 16 μM (16,000 nM) |
| Quantified Difference | 7.6-fold greater potency (IC50 ratio 16/2.1) |
| Conditions | Human ALDH3A1; benzaldehyde as substrate; 1 min preincubation; spectrophotometric detection |
Why This Matters
Higher potency enables lower compound concentrations in enzymatic assays, reducing potential off-target effects and conserving material for resource-limited research settings.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) affinity data: IC50 = 2.10E+3 nM against human ALDH3A1. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072&tag=rep&fil=entry&entryid=50043840&submit=summary View Source
